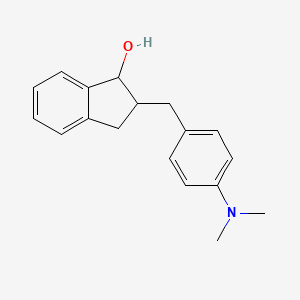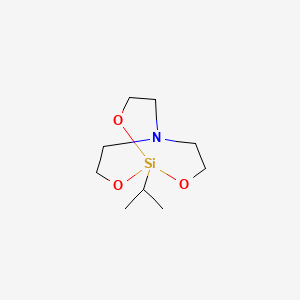
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- is a unique organosilicon compound. It belongs to the class of silatranes, which are known for their tricyclic structure containing silicon, oxygen, and nitrogen atoms. These compounds exhibit a broad spectrum of biological activity and have been studied for various applications in chemistry, biology, and industry .
準備方法
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction affords the corresponding 1-substituted silatranes in good yields . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
化学反応の分析
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: The compound exhibits biological activity and has been studied for its potential use in drug development and as a bioactive agent.
Medicine: Research has explored its potential use in medicinal chemistry for the development of new therapeutic agents.
作用機序
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, influencing their activity and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- can be compared with other similar silatrane compounds such as:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of an isopropyl group, leading to different chemical and biological properties.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group, which affects its reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This compound contains a vinyl group, making it useful in polymer chemistry.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(1-methylethyl)- lies in its specific structure and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
2097-17-8 |
|---|---|
分子式 |
C9H19NO3Si |
分子量 |
217.34 g/mol |
IUPAC名 |
1-propan-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H19NO3Si/c1-9(2)14-11-6-3-10(4-7-12-14)5-8-13-14/h9H,3-8H2,1-2H3 |
InChIキー |
PZMFTVFRYBHYCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si]12OCCN(CCO1)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
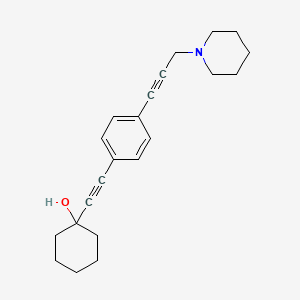
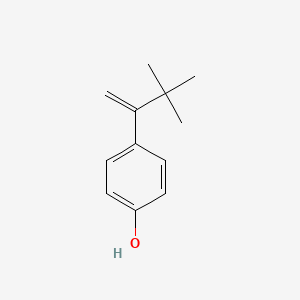
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
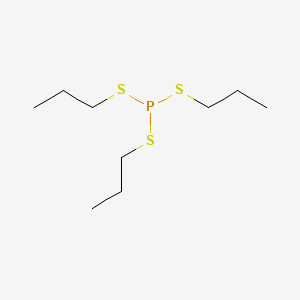
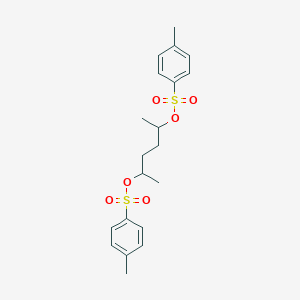

![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
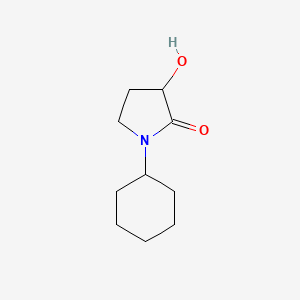
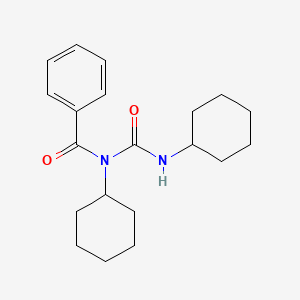
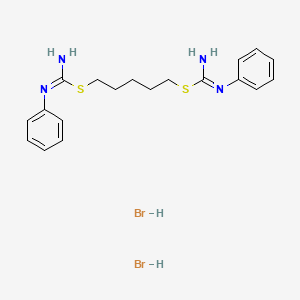
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
